molecular formula C10H12N2O B13108567 2-(Isopropoxymethyl)isonicotinonitrile

2-(Isopropoxymethyl)isonicotinonitrile

Cat. No.: B13108567
M. Wt: 176.21 g/mol
InChI Key: UPIJPCDSDVLAKA-UHFFFAOYSA-N
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Description

2-(Isopropoxymethyl)isonicotinonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of isonicotinonitrile, featuring an isopropoxymethyl group attached to the nitrogen atom of the isonicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Isonicotinonitrile+Isopropyl AlcoholThis compound\text{Isonicotinonitrile} + \text{Isopropyl Alcohol} \rightarrow \text{this compound} Isonicotinonitrile+Isopropyl Alcohol→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of near-critical water medium for hydrolyzing isonicotinonitrile has been explored to achieve high product purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropoxymethyl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The nitrile group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of isonicotinic acid derivatives.

    Reduction: Formation of isonicotinamines.

    Substitution: Formation of various substituted isonicotinonitrile derivatives.

Scientific Research Applications

2-(Isopropoxymethyl)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)isonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with various receptors, influencing biological pathways. The isopropoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Uniqueness: 2-(Isopropoxymethyl)isonicotinonitrile is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-8(2)13-7-10-5-9(6-11)3-4-12-10/h3-5,8H,7H2,1-2H3

InChI Key

UPIJPCDSDVLAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=NC=CC(=C1)C#N

Origin of Product

United States

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